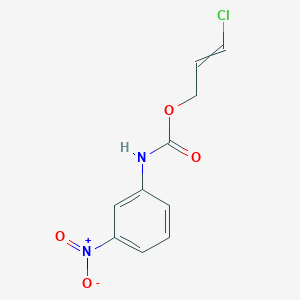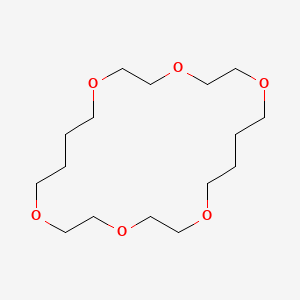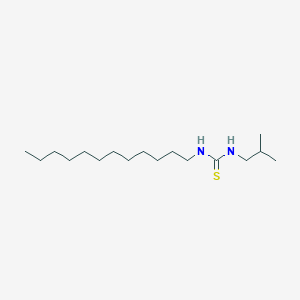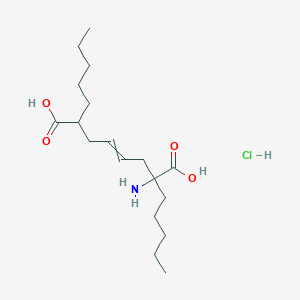
2-Amino-2,7-dipentyloct-4-enedioic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2,7-dipentyloct-4-enedioic acid;hydrochloride is a chemical compound with the molecular formula C16H31NO4·HCl It is a derivative of octenedioic acid, featuring amino and dipentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,7-dipentyloct-4-enedioic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of octenedioic acid with dipentylamine under controlled conditions to introduce the amino and dipentyl groups. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,7-dipentyloct-4-enedioic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-2,7-dipentyloct-4-enedioic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2,7-dipentyloct-4-enedioic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The dipentyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,7-dipentyloct-4-enedioic acid: Lacks the hydrochloride group but shares similar structural features.
2-Amino-2,7-dipentyloct-4-enedioic acid;hydrobromide: Similar structure but with a hydrobromide group instead of hydrochloride.
Uniqueness
2-Amino-2,7-dipentyloct-4-enedioic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and dipentyl groups allows for diverse chemical reactivity and interactions with biological systems.
Properties
CAS No. |
62457-12-9 |
|---|---|
Molecular Formula |
C18H34ClNO4 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-amino-2,7-dipentyloct-4-enedioic acid;hydrochloride |
InChI |
InChI=1S/C18H33NO4.ClH/c1-3-5-7-11-15(16(20)21)12-8-10-14-18(19,17(22)23)13-9-6-4-2;/h8,10,15H,3-7,9,11-14,19H2,1-2H3,(H,20,21)(H,22,23);1H |
InChI Key |
PZCCPRZWAPWDLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=CCC(CCCCC)(C(=O)O)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


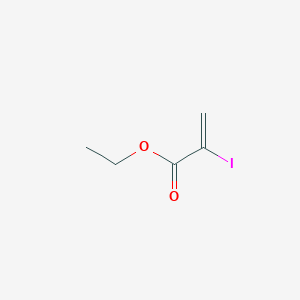
![4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol](/img/structure/B14518238.png)
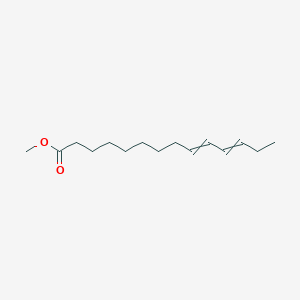
![1-[(3-Aminopropyl)amino]pentadecan-2-OL](/img/structure/B14518257.png)
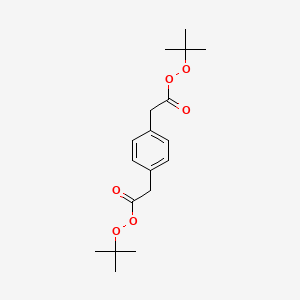
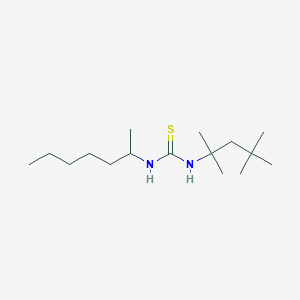
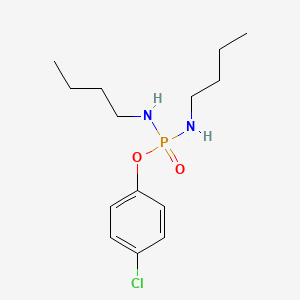
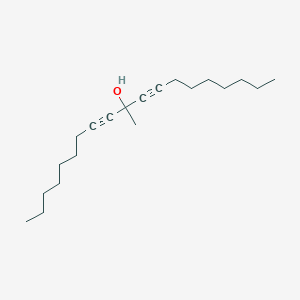
![4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole](/img/structure/B14518290.png)
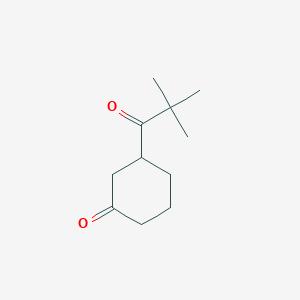
![N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide](/img/structure/B14518294.png)
